molecular formula C18H19NO4 B4847480 METHYL 4-{[2-(4-ETHOXYPHENYL)ACETYL]AMINO}BENZOATE

METHYL 4-{[2-(4-ETHOXYPHENYL)ACETYL]AMINO}BENZOATE

Cat. No.: B4847480
M. Wt: 313.3 g/mol
InChI Key: UHZSBMPFELCXOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 4-{[2-(4-ETHOXYPHENYL)ACETYL]AMINO}BENZOATE is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of an ethoxyphenyl group, an acetylamino group, and a benzoate ester, making it a versatile molecule in organic synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-{[2-(4-ETHOXYPHENYL)ACETYL]AMINO}BENZOATE typically involves a multi-step process. One common method includes the acylation of 4-ethoxyaniline with 2-bromoacetyl chloride, followed by the reaction with methyl 4-aminobenzoate. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The final product is purified using column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

METHYL 4-{[2-(4-ETHOXYPHENYL)ACETYL]AMINO}BENZOATE can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form a hydroxyl group.

    Reduction: The acetylamino group can be reduced to an amine.

    Substitution: The benzoate ester can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) in basic conditions.

Major Products Formed

Scientific Research Applications

METHYL 4-{[2-(4-ETHOXYPHENYL)ACETYL]AMINO}BENZOATE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of METHYL 4-{[2-(4-ETHOXYPHENYL)ACETYL]AMINO}BENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    METHYL 4-{[2-(4-METHYLPHENOXY)ACETYL]AMINO}BENZOATE: Similar structure but with a methoxy group instead of an ethoxy group.

    METHYL 4-{[2-(4-HYDROXYPHENYL)ACETYL]AMINO}BENZOATE: Similar structure but with a hydroxyl group instead of an ethoxy group.

    METHYL 4-{[2-(4-CHLOROPHENYL)ACETYL]AMINO}BENZOATE: Similar structure but with a chloro group instead of an ethoxy group.

Uniqueness

METHYL 4-{[2-(4-ETHOXYPHENYL)ACETYL]AMINO}BENZOATE is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its solubility in organic solvents and potentially improve its interaction with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

methyl 4-[[2-(4-ethoxyphenyl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c1-3-23-16-10-4-13(5-11-16)12-17(20)19-15-8-6-14(7-9-15)18(21)22-2/h4-11H,3,12H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHZSBMPFELCXOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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